molecular formula C10H12O2 B162055 3-(4-Methoxyphenyl)-2-propen-1-ol CAS No. 53484-50-7

3-(4-Methoxyphenyl)-2-propen-1-ol

Cat. No. B162055
CAS RN: 53484-50-7
M. Wt: 164.2 g/mol
InChI Key: NYICIIFSBJOBKE-NSCUHMNNSA-N
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Description

“3-(4-Methoxyphenyl)-2-propen-1-ol” is a chemical compound with the molecular formula C10H10O2 . It is also known by other names such as “2-Propyn-1-ol, 3-(4-methoxyphenyl)-” and “3-(4-Methoxyphenyl)-2-propyn-1-ol” in German, French, and other languages .


Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)-2-propen-1-ol” can be analyzed using various spectroscopic techniques . The vibrational wavenumbers of the structure can be computed using density functional theory . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values can also be determined .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methoxyphenyl)-2-propen-1-ol” include its molecular formula (C10H10O2), average mass (162.185 Da), and monoisotopic mass (162.068085 Da) . More detailed properties such as solubility, stability, and reactivity can be determined through experimental studies .

Scientific Research Applications

Anti-inflammatory and Gastroprotective Properties

3-(4-Methoxyphenyl)-2-propen-1-ol, a type of chalcone, has demonstrated significant anti-inflammatory and gastroprotective activities. Specifically, it has been found to be an effective inhibitor of carrageenan-induced rat paw edema, showing dose-dependent activity that increases between the third and fourth hour. Additionally, its gastroprotective properties were highlighted through its significant activity comparable to cimetidine in acetylsalicylic acid-induced ulceration in Wistar rats at a dose of 100 mg/kg (Okunrobo, Usifoh & Uwaya, 2006).

Vasodilatory Effects

Though not directly related to 3-(4-Methoxyphenyl)-2-propen-1-ol, a closely related compound, 3-dimethylamino-1,1,2-tris (4-methoxyphenyl)-1-propene hydrochloride (WIN 5494), was studied for its potential coronary vasodilatory effects. The study involved patients with angina pectoris and used a "double-blind" technique. However, the results did not show a significant change in either trinitrin consumption or exercise tolerance tests after administering the drug (Sandler, 1960).

Antihypertensive Activity

Compounds closely related to 3-(4-Methoxyphenyl)-2-propen-1-ol have been synthesized and evaluated for their antihypertensive activity. Particularly, a series of 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols showed optimum activity when they had branched alkyl or branched alkylamino groups flanking the carbonyl or thiocarbonyl group. These compounds were found to be approximately equipotent to cromakalim and are considered to be part of the series of drugs classified as potassium channel activators (Cassidy et al., 1992).

Analgesic and Anti-inflammatory Properties

Phthaloylimidoalkyl derivatives, similar in structure to 3-(4-Methoxyphenyl)-2-propen-1-ol, showed significant analgesic and anti-inflammatory properties. Specifically, these compounds were found to inhibit inflammation caused by carrageenan and produced inhibition in the mouse writhing assay, revealing their potential for dose-dependent analgesic and anti-inflammatory applications (Okunrobo & Usifoh, 2006).

Future Directions

The future directions for the study of “3-(4-Methoxyphenyl)-2-propen-1-ol” could include further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, material science, and organic chemistry could be explored .

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYICIIFSBJOBKE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283792
Record name (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(4-Methoxyphenyl)-2-propen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-(4-Methoxyphenyl)-2-propen-1-ol

CAS RN

53484-50-7, 17581-85-0
Record name (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53484-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-ol, 3-(p-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017581850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053484507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC26455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Methoxyphenyl)-2-propen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

76 °C
Record name 3-(4-Methoxyphenyl)-2-propen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
16
Citations
G Hamasaka, F Sakurai, Y Uozumi - researchgate.net
When manipulations were performed under a nitrogen atmosphere, nitrogen gas was dried by passage through P2O5. Commercially available chemicals (purchased from Sigma-…
Number of citations: 2 www.researchgate.net
E Brenna, G Fronza, C Fuganti, FG Gatti - 2010 - Wiley Online Library
2 H NMR studies and comparison with authentic labelled reference compounds prepared from the (Z)‐acetamido‐cinnamic acid 10 and from (Z)‐2‐ethoxy‐3‐(4‐methoxyphenyl)prop‐2‐…
AE Díaz-Álvarez, P Crochet, V Cadierno - Catalysis Communications, 2011 - Elsevier
Glycerol, a biodegradable and virtually non-toxic chemical, can be used as a green solvent and hydrogen donor in the ruthenium-catalyzed reduction of allylic alcohols, a tandem …
Number of citations: 57 www.sciencedirect.com
B Saha, T Uchida, T Katsuki - Tetrahedron: Asymmetry, 2003 - Elsevier
Intramolecular cyclopropanation of alkenyl α-diazoacetates and alkenyl diazomethyl ketones was examined by using optically active (ON + )Ru(II)(salen) and Co(II)(salen) complexes …
Number of citations: 58 www.sciencedirect.com
JO Andrianaivoravelona, S Sahpaz, C Terreaux… - Phytochemistry, 1999 - Elsevier
The leaves and bark dichloromethane extracts of Ravensara anisata showed antifungal activity against the yeast Candida albicans and the phytopathogenic fungus Cladosporium …
Number of citations: 45 www.sciencedirect.com
H Kitajima, K Ito, Y Aoki, T Katsuki - Bulletin of the Chemical Society of …, 1997 - journal.csj.jp
The newly introduced title compounds were found to be efficient chiral auxiliaries for the asymmetric Simmons–Smith cyclopropanation of allylic alcohols and for asymmetric addition of …
Number of citations: 152 www.journal.csj.jp
BRS Paula, D Zampieri, JAR Rodrigues… - … Synthesis & Catalysis, 2016 - Wiley Online Library
(Z)‐3‐Acetoxymethyl‐4‐R‐3‐buten‐2‐ones (R=aryl, alkyl) and (Z)‐3‐methyl‐4‐R‐3‐buten‐2‐ones (R=aryl) were synthesized and submitted to reduction by the yeast Saccharomyces …
Number of citations: 15 onlinelibrary.wiley.com
T Nihei, Y Kubo, T Ishihara, T Konno - Journal of Fluorine Chemistry, 2014 - Elsevier
Abstract Treatment of β-fluoroallyl phosphates with 2.2 equiv. of organocuprates, prepared readily from 2.2 equiv. each of CuCN and organometallics (organolithium reagents, Grignard …
Number of citations: 21 www.sciencedirect.com
E de Jong, JA Field - Annual review of microbiology, 1997 - annualreviews.org
▪ Abstract Chlorinated aliphatic and aromatic compounds are generally considered to be undesirable xenobiotic pollutants. However, the higher fungi, Basidiomycetes, have a …
Number of citations: 153 www.annualreviews.org
T Nihei - (No Title), 2015 - repository.lib.kit.ac.jp
A carbon-fluorine (CF) bond, which has very large bond energy, has been well known as one of the most chemically stable bond. Accordingly, reactions that efficiently cleave this CF …
Number of citations: 5 repository.lib.kit.ac.jp

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